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molecular formula C13H12N4 B8787215 8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridin-7-amine CAS No. 1380331-24-7

8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridin-7-amine

Cat. No. B8787215
M. Wt: 224.26 g/mol
InChI Key: KBKGOTRCHPQFNS-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

To a suspension of 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (710 mg, 2.81 mmol) and triethylamine (1.17 ml, 8.42 mmol) in tert-butanol (20 ml) is added diphenyl phosphorazidate (909 μl, 4.21 mmol) at 25° C. After the addition the white suspension is refluxed for 24 hours. The crude material is loaded on silica and purified by flash chromatography on a 20 g silica column using heptane/ethyl acetate 10-100% and then ethyl acetate/methanol 10% as eluent affording 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine (160 mg, 25.4%) as a white solid. mp.: 213-5° C. MS: m/z=225.2 (M+H+).
Name
8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diphenyl phosphorazidate
Quantity
909 μL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[N:4]([N:11]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:13]=2)[CH:5]=[CH:6][C:7]=1C(O)=O.C([N:22](CC)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1>C(O)(C)(C)C>[CH3:1][C:2]1[C:3]2[N:4]([N:11]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:13]=2)[CH:5]=[CH:6][C:7]=1[NH2:22]

Inputs

Step One
Name
8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Quantity
710 mg
Type
reactant
Smiles
CC=1C=2N(C=CC1C(=O)O)N=C(N2)C2=CC=CC=C2
Name
Quantity
1.17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
diphenyl phosphorazidate
Quantity
909 μL
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the white suspension
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a 20 g silica column

Outcomes

Product
Name
Type
product
Smiles
CC=1C=2N(C=CC1N)N=C(N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 25.4%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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